molecular formula C20H19NO5 B6280683 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid CAS No. 2385613-13-6

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid

Cat. No.: B6280683
CAS No.: 2385613-13-6
M. Wt: 353.4
InChI Key:
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions. The Fmoc group is then introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Fmoc group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The Fmoc group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. This selective reactivity is crucial in the synthesis of complex organic molecules, where precise control over reaction pathways is necessary.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid is unique due to its specific combination of the Fmoc protecting group and the azetidine ring. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its structural features also provide distinct reactivity patterns compared to similar compounds, making it a versatile tool in chemical research.

Properties

CAS No.

2385613-13-6

Molecular Formula

C20H19NO5

Molecular Weight

353.4

Purity

91

Origin of Product

United States

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